molecular formula C21H25D4Cl3N2O2 B1574235 Hydroxyzine D4 dihydrochloride

Hydroxyzine D4 dihydrochloride

Cat. No.: B1574235
M. Wt: 451.85
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxyzine D4 dihydrochloride (C₂₁H₂₅D₄Cl₃N₂O₂; molecular weight: 451.85 g/mol) is a deuterium-labeled derivative of hydroxyzine dihydrochloride, a first-generation histamine H₁ receptor antagonist . The compound incorporates four deuterium atoms at specific positions, enhancing its utility as a stable isotopic tracer in pharmacokinetic, metabolic, and analytical studies .

Properties

Molecular Formula

C21H25D4Cl3N2O2

Molecular Weight

451.85

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Storage : Stable at -20°C in powder form; deuterated solutions require storage at -80°C for long-term integrity .
  • Purity : ≥98% by HPLC, validated with certificates of analysis (COA) and safety data sheets (SDS) .

Structural and Pharmacological Comparisons

The table below summarizes key differences between Hydroxyzine D4 dihydrochloride and related compounds:

Compound Molecular Formula Molecular Weight Deuterium Labeling Primary Use Key Pharmacological Actions
This compound C₂₁H₂₅D₄Cl₃N₂O₂ 451.85 g/mol Yes (4 positions) Research tracer H₁ receptor antagonism; serotonin inhibition
Hydroxyzine dihydrochloride C₂₁H₂₇Cl₃N₂O₂ 447.83 g/mol No Therapeutic (anxiety, allergies) H₁ receptor inverse agonism; antiemetic, sedative
Cetirizine D8 dihydrochloride C₂₁H₁₉D₈Cl₂N₂O₃ 470.41 g/mol Yes (8 positions) Research tracer Second-generation H₁ antagonism; minimal sedation
Meclizine hydrochloride C₂₅H₂₇ClN₂·HCl 463.85 g/mol No Therapeutic (vertigo, nausea) H₁ antagonism; anticholinergic effects
Key Observations:
  • Deuterium Labeling : Both Hydroxyzine D4 and Cetirizine D8 incorporate deuterium to improve metabolic stability and detection in analytical assays. Hydroxyzine D4 is primarily used in pharmacokinetic studies, while Cetirizine D8 serves as a long-acting antihistamine tracer .
  • Therapeutic vs. Research Use: Non-deuterated hydroxyzine dihydrochloride is clinically used for anxiety and pruritus, whereas deuterated forms are restricted to research due to their isotopic labeling .
  • Receptor Specificity : Hydroxyzine derivatives exhibit broader receptor interactions (e.g., serotonin, dopamine) compared to Cetirizine, which is selective for H₁ receptors .
This compound:
  • Analytical Utility: Acts as an internal standard in LC-MS/MS for quantifying hydroxyzine in biological matrices, reducing interference from endogenous compounds .
  • Research Findings : Demonstrated efficacy in tracking drug metabolism and distribution in preclinical models, with deuterium providing isotopic stability under physiological conditions .
Hydroxyzine Dihydrochloride:
  • Clinical Efficacy : Reduces oxidative stress in pancreatic β-cells (23% reduction in INS1E cells at p=0.0133) and mitigates oculocardiac reflex in pediatric strabismus surgery when combined with midazolam .
  • Formulation Stability : Acid-base titrimetry (2–20 mg range) and spectrophotometry are validated for quantification in pharmaceuticals .
Cetirizine D8 Dihydrochloride:
  • Advantages Over Hydroxyzine : Minimal sedation due to reduced blood-brain barrier penetration; used in allergy research with high specificity for peripheral H₁ receptors .

Stability and Handling Considerations

Parameter This compound Hydroxyzine Dihydrochloride Cetirizine D8 Dihydrochloride
Storage Temperature -20°C (powder); -80°C (solution) Room temperature (powder) -20°C (solution)
Solubility 55 mg/mL in DMSO 220 mg/mL in ethanol 201 mM in water
Shelf Life 3 years (powder) 2 years (powder) 1 year (solution)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxyzine D4 dihydrochloride typically follows a multi-step pathway involving key intermediates and reagents:

  • Initial Reaction: The process starts with the reaction of p-chlorobenzhydryl chloride with piperazine. This step forms a diphenylmethyl piperazine intermediate, which is crucial for the hydroxyzine backbone.

  • Subsequent Addition: Ethylene glycol or similar compounds are introduced to the intermediate, facilitating the formation of the hydroxyzine structure.

  • Salt Formation: The final step involves treatment with hydrochloric acid to convert the free base into the dihydrochloride salt, enhancing solubility and stability.

Reaction Conditions:

  • Solvents such as ethanol and acetonitrile are commonly used to dissolve reactants and control the reaction environment.

  • Temperature control is critical, with typical reaction temperatures ranging from ambient (~25°C) to elevated temperatures (up to 90°C) depending on the step.

  • Reaction times vary but generally fall within several hours to ensure complete conversion.

  • Catalysts such as phase transfer catalysts (e.g., tetrabutyl ammonium bromide) and bases like potassium carbonate are employed to facilitate nucleophilic substitution reactions on the piperazine ring.

  • Purification is achieved through crystallization and filtration to isolate the pure dihydrochloride salt.

This synthetic approach aligns with known methods for related diphenylmethyl piperazine derivatives, where water-based processes and phase transfer catalysis are used to improve yields and reduce impurities.

Industrial Production Methods

In industrial settings, the preparation of this compound is scaled up with stringent process controls:

  • Large-scale Reactors: Reactions are conducted in reactors equipped with temperature and stirring controls to maintain uniform conditions.

  • Solvent Management: Ethanol, acetonitrile, and water are used as solvents, with careful monitoring of solvent volumes to optimize solubility and reaction kinetics.

  • Catalyst Use: Phase transfer catalysts and alkali metal halides (e.g., potassium iodide) are used in catalytic amounts (0.1–1 wt%) to enhance reaction rates and selectivity.

  • Purification: The product is purified by crystallization from suitable solvents, followed by filtration and drying under controlled conditions to obtain the dihydrochloride salt with high purity.

  • Quality Control: Analytical techniques such as HPLC and NMR are employed to verify purity and confirm the chemical structure.

Preparation of Stock Solutions and Formulations

For research and in vivo studies, this compound is prepared as stock solutions with precise concentrations:

Amount of Drug (mg) 1 mg 5 mg 10 mg
1 mM Stock (mL) 2.2131 11.0656 22.1312
5 mM Stock (mL) 0.4426 2.2131 4.4262
10 mM Stock (mL) 0.2213 1.1066 2.2131

Table 1: Preparation volumes for this compound stock solutions in DMSO.

Formulation Notes:

  • The drug is pre-dissolved in DMSO to prepare a master stock solution.

  • Subsequent dilution steps involve addition of co-solvents such as PEG300, Tween 80, corn oil, and water, ensuring clarity at each step before proceeding.

  • Physical methods like vortexing, ultrasound, or gentle heating may be used to aid dissolution.

  • The order of solvent addition is critical to maintain solubility and prevent precipitation.

Detailed Reaction Example from Literature

A representative synthesis of related diphenylmethyl piperazine derivatives (relevant to hydroxyzine analogs) involves:

  • Stirring N-(4-chlorobenzhydryl) piperazine in water at 25°C.

  • Adding potassium carbonate and tetrabutyl ammonium bromide as base and phase transfer catalyst.

  • Introducing alkyl halide (e.g., 3-methyl benzyl chloride) to the reaction mixture.

  • Heating at 60°C for 2 hours.

  • Extracting the product with ethyl acetate, washing, and concentrating to obtain the free base.

  • Converting the free base to hydrochloride salt by standard acidification.

This method yields high purity (>98% by HPLC) and quantitative conversion, demonstrating efficient substitution on the piperazine ring.

Summary Table of Key Preparation Parameters

Parameter Typical Range / Value Notes
Solvent Ethanol, Acetonitrile, Water Water volumes 2–5 times compound weight
Temperature 25°C to 90°C Step-dependent; 60–80°C preferred
Reaction Time 0.5 to 10 hours Optimal 2–5 hours
Catalyst Phase transfer catalyst (e.g., tetrabutyl ammonium bromide), potassium iodide 0.1–1 wt% based on reactants
Base Potassium carbonate Stoichiometric or slight excess
Purification Crystallization, filtration Ensures high purity and yield
Stock Solution Preparation DMSO-based, concentrations 1–10 mM Requires stepwise solvent addition

Research Findings and Analytical Considerations

  • This compound is typically quantified using spectrophotometric, HPLC, or titrimetric methods to ensure purity and concentration accuracy in formulations.

  • The deuterium labeling at the D4 position may influence metabolic stability, requiring careful analytical monitoring during synthesis and formulation.

  • Solubility optimization is critical, with co-solvents used to enhance aqueous solubility for biological assays.

  • The preparation methods emphasize maintaining clarity and homogeneity in solutions, which is essential for reproducible pharmacological studies.

Q & A

Q. What analytical techniques are validated for quantifying Hydroxyzine D4 dihydrochloride in pharmaceuticals and biological fluids?

this compound can be quantified using acid–base titrimetry (visual or potentiometric), charge-transfer complexation spectrophotometry, and LC-MS.

  • Methodology :
  • Titrimetry : Titrate with standardized NaOH (phenolphthalein indicator or potentiometric endpoint) .
  • Spectrophotometry : Form charge-transfer complexes with π-acceptors (e.g., chloranilic acid) and measure absorbance at 530 nm .
  • LC-MS : Use deuterium labeling to enhance detection sensitivity in biological matrices (e.g., spiked urine) .
    • Validation Parameters : Linear range (2–20 mg for titrimetry), LOD/LOQ for spectrophotometry, and isotopic purity ≥95% for LC-MS .

Q. How is the deuterium incorporation in this compound verified during synthesis?

Deuterium labeling is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR).

  • Steps :

Synthesize from L-lysine hydrochloride using glacial acetic acid and salicylic aldehyde as a catalyst .

Purify via recrystallization and analyze isotopic purity using high-resolution MS .

Validate deuterium positions using 2^2H-NMR to ensure no proton-deuterium exchange .

Q. What receptor interactions define this compound’s pharmacological profile?

Hydroxyzine acts primarily as an H1 receptor inverse agonist but also interacts with D1/D2 dopamine, 5-HT2A serotonin, and α1-adrenergic receptors .

  • Experimental Design :
  • Use radioligand binding assays with 3^3H-labeled antagonists (e.g., prazosin for α1 receptors).
  • Compare IC50 values between Hydroxyzine and its deuterated analog to assess isotopic effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in receptor binding data between Hydroxyzine and its deuterated analogs?

Discrepancies may arise from isotopic effects altering binding kinetics or solvent interactions.

  • Methodology :

Conduct parallel assays under identical conditions (pH, temperature, buffer composition) .

Use computational modeling (e.g., molecular docking) to compare binding site interactions .

Validate via functional assays (e.g., cAMP inhibition for D4 receptors) .

  • Data Analysis : Apply ANOVA to assess statistical significance and exclude batch-to-batch synthesis variability .

Q. What strategies optimize the synthesis of this compound for high isotopic purity?

Key factors include reaction time, temperature, and deuteration agents.

  • Optimization Steps :

Use deuterated solvents (e.g., D2O) to minimize proton contamination .

Monitor reaction progress via FT-IR to track deuteration at amine groups .

Employ column chromatography with deuterated mobile phases for purification .

  • Quality Control :
  • Isotopic purity >98% confirmed by MS .
  • Table: Reaction Conditions
ParameterOptimal Value
Temperature60–70°C
CatalystSalicylic aldehyde
Reaction Time24–48 hours

Q. How does this compound’s metabolic stability compare to non-deuterated Hydroxyzine in vivo?

Deuterium labeling slows oxidative metabolism (e.g., CYP450-mediated degradation).

  • Experimental Design :

Administer both compounds to animal models and collect plasma samples at intervals .

Analyze metabolites via LC-MS/MS, focusing on deuterium retention in major pathways (e.g., N-dealkylation) .

  • Outcome : Extended half-life (t1/2t_{1/2}) and reduced clearance for the deuterated form .

Q. What cross-talk mechanisms exist between Hydroxyzine’s H1 receptor antagonism and D4 receptor modulation?

H1-D4 cross-talk may influence sedation and anxiolytic effects.

  • Methodology :

Use knockout (KO) mouse models lacking H1 or D4 receptors to isolate pathways .

Measure behavioral responses (e.g., locomotor activity) post-administration .

  • Key Finding : Co-administration with D4 antagonists (e.g., PD 168568) amplifies sedation, suggesting synergistic H1-D4 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.